1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
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Overview
Description
1-(Methoxymethyl)-2-oxabicyclo[222]octane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The oxabicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methoxymethyl group: This step involves the protection of the hydroxyl group using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxymethyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its stability and reactivity make it useful in the development of new materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a similar bicyclic structure but differs in the functional groups attached.
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: Another similar compound with a hydroxyl group instead of a methoxymethyl group.
Uniqueness
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-7-10-4-2-9(3-5-10,6-14-10)8(11)12/h2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYLXOOJTUHEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(CC1)(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490430-33-4 |
Source
|
Record name | 1-(methoxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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